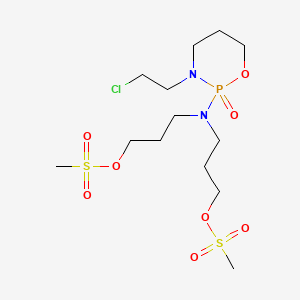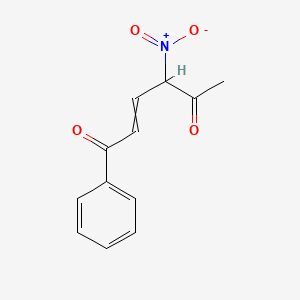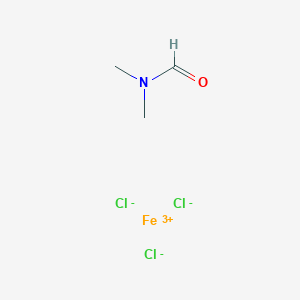
N,N-dimethylformamide;iron(3+);trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethylformamide;iron(3+);trichloride is a coordination compound that combines N,N-dimethylformamide, a widely used polar aprotic solvent, with iron(3+) and trichloride ions. This compound is known for its unique properties and applications in various fields of chemistry and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylformamide;iron(3+);trichloride typically involves the reaction of iron(3+) chloride with N,N-dimethylformamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is stirred and heated to facilitate the formation of the coordination complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
N,N-dimethylformamide;iron(3+);trichloride undergoes various types of chemical reactions, including:
Oxidation: The iron(3+) ion can participate in redox reactions, acting as an oxidizing agent.
Substitution: The trichloride ions can be substituted by other ligands in coordination chemistry.
Complexation: The N,N-dimethylformamide can form complexes with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents, ligands, and other metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination complexes, while redox reactions can produce reduced or oxidized iron species .
科学研究应用
N,N-dimethylformamide;iron(3+);trichloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a component in chemical processes.
作用机制
The mechanism of action of N,N-dimethylformamide;iron(3+);trichloride involves its ability to form coordination complexes with various ligands. The iron(3+) ion can interact with electron-rich species, facilitating redox reactions and other chemical transformations. The N,N-dimethylformamide acts as a stabilizing agent, enhancing the solubility and reactivity of the compound .
相似化合物的比较
Similar Compounds
N,N-dimethylacetamide;iron(3+);trichloride: Similar in structure but with N,N-dimethylacetamide instead of N,N-dimethylformamide.
N,N-dimethylformamide;copper(2+);trichloride: Contains copper(2+) instead of iron(3+).
N,N-dimethylformamide;iron(3+);bromide: Uses bromide ions instead of trichloride.
Uniqueness
N,N-dimethylformamide;iron(3+);trichloride is unique due to its specific combination of N,N-dimethylformamide, iron(3+), and trichloride ions. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
36654-49-6 |
|---|---|
分子式 |
C3H7Cl3FeNO |
分子量 |
235.29 g/mol |
IUPAC 名称 |
N,N-dimethylformamide;iron(3+);trichloride |
InChI |
InChI=1S/C3H7NO.3ClH.Fe/c1-4(2)3-5;;;;/h3H,1-2H3;3*1H;/q;;;;+3/p-3 |
InChI 键 |
IIJXZDGKCJTATK-UHFFFAOYSA-K |
规范 SMILES |
CN(C)C=O.[Cl-].[Cl-].[Cl-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


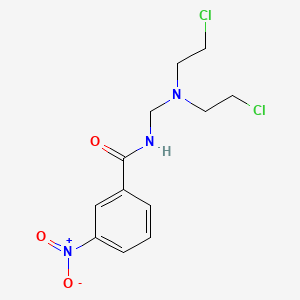
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
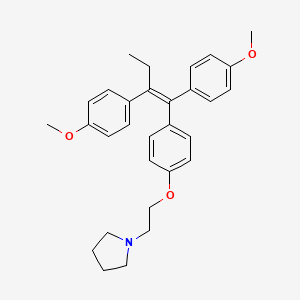

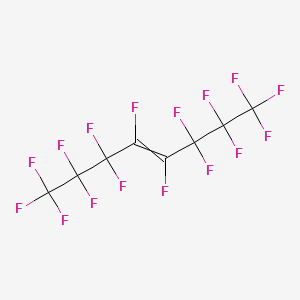
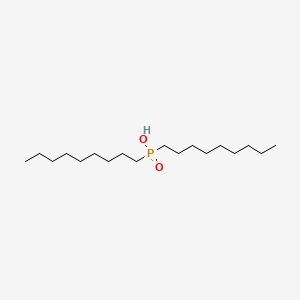
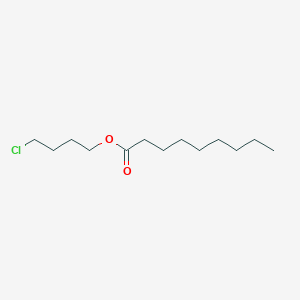
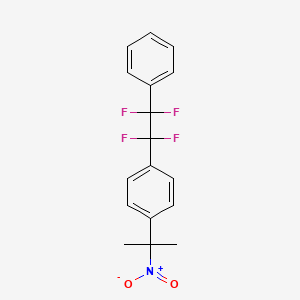
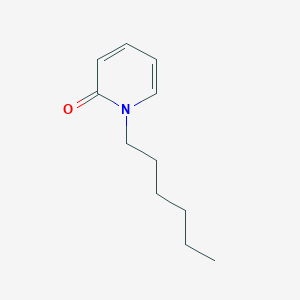
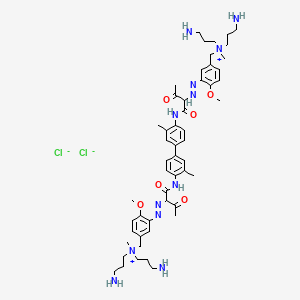
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)
